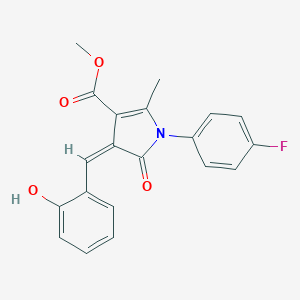![molecular formula C19H18ClN3O3S B299132 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B299132.png)
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as EF5, is a compound that has been extensively studied for its applications in scientific research. EF5 is a hypoxia marker that is used to detect low oxygen levels in cells and tissues.
作用机制
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a nitroimidazole derivative that is selectively reduced in hypoxic cells. In the presence of low oxygen levels, 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is reduced to 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedioneH, which forms covalent adducts with thiol-containing proteins. This reaction is irreversible and allows for the detection of hypoxic cells and tissues.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a low toxicity profile and minimal interference with cellular metabolism. It is rapidly cleared from the body and does not accumulate in tissues. 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used in various animal models to evaluate the oxygenation status of tumors and to assess the efficacy of hypoxia-targeted therapies.
实验室实验的优点和局限性
One of the main advantages of 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its selectivity for hypoxic cells and tissues. It allows for the accurate detection of low oxygen levels in vivo and in vitro. 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is also relatively easy to synthesize and has a low toxicity profile. However, 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has a short half-life and requires specialized imaging techniques for detection. It also has limited applicability in certain tissues, such as the brain, due to its inability to cross the blood-brain barrier.
未来方向
There are several future directions for the use of 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in scientific research. One area of interest is the development of new imaging techniques that can improve the detection and quantification of hypoxia in vivo. Another area of interest is the use of 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in combination with other hypoxia-targeted therapies to improve treatment efficacy. Additionally, 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione may have potential applications in other disease areas, such as ischemic heart disease and stroke.
合成方法
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is synthesized using a multi-step process that involves the reaction between 4-chlorobenzaldehyde and diethyl malonate to form 4-chloro-2-(diethylamino)benzaldehyde. This intermediate is then reacted with ethyl cyanoacetate to form 4-chloro-2-(diethylamino)-5-ethoxycarbonylmethylenebenzaldehyde. The final step involves the reaction between this intermediate and thiourea to form 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
科学研究应用
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is primarily used as a hypoxia marker in scientific research. It is used to detect low oxygen levels in cells and tissues, which is important for understanding the role of hypoxia in various diseases, including cancer. 1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is also used to evaluate the efficacy of hypoxia-targeted therapies and to assess the oxygenation status of tumors.
属性
产品名称 |
1-(4-chlorophenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
分子式 |
C19H18ClN3O3S |
分子量 |
403.9 g/mol |
IUPAC 名称 |
(5E)-1-(4-chlorophenyl)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H18ClN3O3S/c1-3-22(4-2)16-10-9-14(26-16)11-15-17(24)21-19(27)23(18(15)25)13-7-5-12(20)6-8-13/h5-11H,3-4H2,1-2H3,(H,21,24,27)/b15-11+ |
InChI 键 |
OWLPWLUYXOMLTC-RVDMUPIBSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(O1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl |
SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-(2-fluorobenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299049.png)
![ethyl 2-(5-chloro-2-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299051.png)
![N'-(2-methoxybenzylidene)-2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoacetohydrazide](/img/structure/B299052.png)
![4-[(5-{4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299055.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299056.png)
![N-cyclohexyl-2-[(2,3-dichlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299060.png)
![4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299062.png)

![2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299064.png)
![(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299066.png)
![isopropyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299067.png)

![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299071.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one](/img/structure/B299073.png)